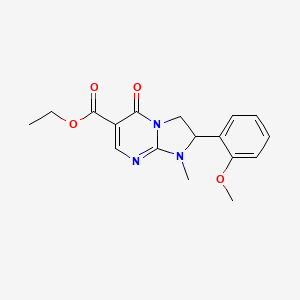
2-Methyl-2,4,6-octatriene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound known as 2-Methyl-2,4,6-octatriene, (4E,6E)-, with the identifier 2DQX4I9K1I, is an organic molecule with the molecular formula C9H14. This compound is characterized by its linear structure with alternating double bonds, making it a conjugated triene. The presence of conjugated double bonds imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6-octatriene, (4E,6E)-, typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound, (4E,6E)-, may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the compound from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
2-Methyl-2,4,6-octatriene, (4E,6E)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or platinum oxide are employed in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols are common products.
Reduction: Saturated hydrocarbons such as 2-methyl-octane.
Substitution: Halogenated derivatives like 2-bromo-2,4,6-octatriene.
科学研究应用
2-Methyl-2,4,6-octatriene, (4E,6E)-, has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2-Methyl-2,4,6-octatriene, (4E,6E)-, involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile molecule in redox biology and chemistry.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-butadiene (Isoprene): A simpler conjugated diene with similar reactivity.
1,3,5-Hexatriene: Another conjugated triene with a different substitution pattern.
2,4-Hexadiene: A conjugated diene with fewer double bonds.
Uniqueness
2-Methyl-2,4,6-octatriene, (4E,6E)-, is unique due to its specific substitution pattern and the presence of three conjugated double bonds. This structure imparts distinct electronic properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
18304-15-9 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC 名称 |
(4E,6E)-2-methylocta-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6+ |
InChI 键 |
AHXXJOUHGBPWGW-YTXTXJHMSA-N |
手性 SMILES |
C/C=C/C=C/C=C(C)C |
规范 SMILES |
CC=CC=CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


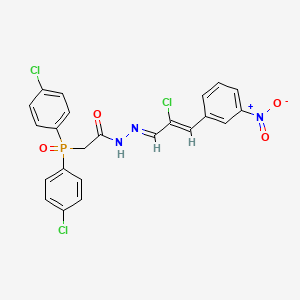

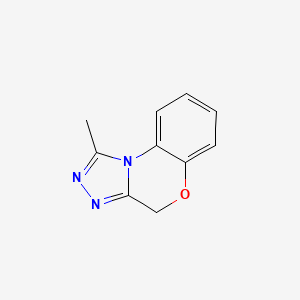
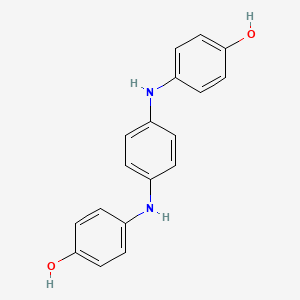
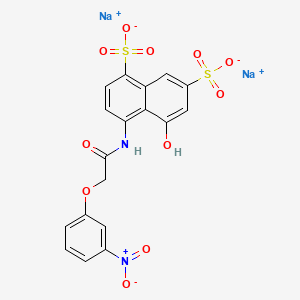
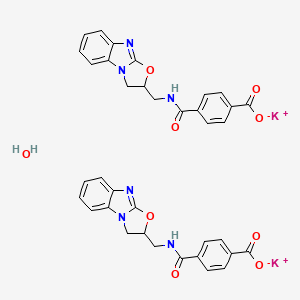
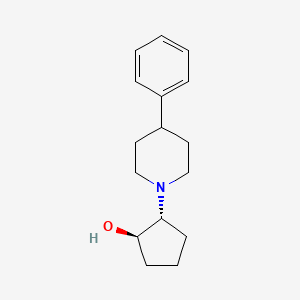
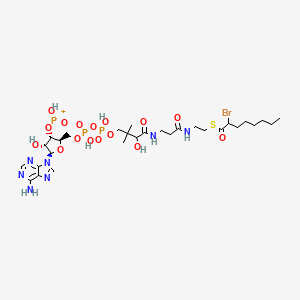
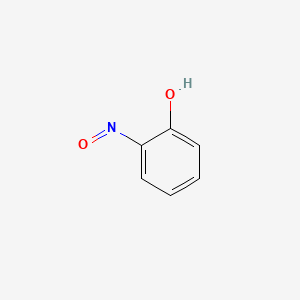
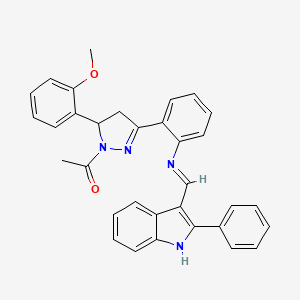


![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
